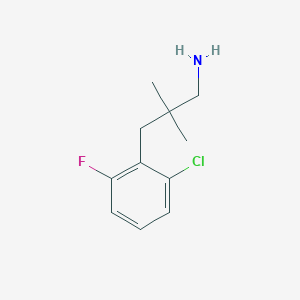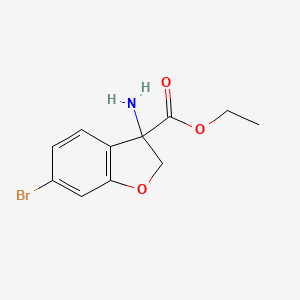
2-Methyl-4-(methylsulfonyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(methylsulfonyl)butan-1-amine is an organic compound characterized by its molecular structure, which includes a butan-1-amine backbone with a methyl group at the second carbon and a methylsulfonyl group at the fourth carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4-(methylsulfonyl)butan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(methylsulfonyl)butan-1-amine has various scientific research applications, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.
Medicine: It may be explored for its therapeutic potential in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-(methylsulfonyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methyl-4-(methylsulfonyl)benzoic acid
2-Methyl-4-(methylsulfonyl)phenol
2-Methyl-4-(methylsulfonyl)aniline
Uniqueness: 2-Methyl-4-(methylsulfonyl)butan-1-amine is unique in its structure and reactivity compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C6H15NO2S |
|---|---|
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
2-methyl-4-methylsulfonylbutan-1-amine |
InChI |
InChI=1S/C6H15NO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5,7H2,1-2H3 |
Clave InChI |
HXADYISFSIQPNF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS(=O)(=O)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)





![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)

![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)



